molecular formula C7H8N4O B13868132 (7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol

(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol

Cat. No.: B13868132
M. Wt: 164.16 g/mol
InChI Key: SMUDIRABSFALFX-UHFFFAOYSA-N
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Description

(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with an amino group at the 7-position and a hydroxymethyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol typically involves the cyclocondensation of aminoazoles with appropriate carbonyl compounds. One common method involves the reaction of aminoazoles with (ethoxymethylidene)malononitrile in the presence of pyridine, which is heated under reflux conditions . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment.

Another approach involves the condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile . This method can yield a series of azolo[1,5-a]pyrimidin-7-amines, although it may produce mixtures of regioisomers.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods described above can be adapted for large-scale synthesis by optimizing reaction conditions and using appropriate catalysts to improve yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrazolopyrimidines.

Scientific Research Applications

(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxymethyl group at the 6-position and amino group at the 7-position allow for diverse functionalization and potential therapeutic applications.

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol

InChI

InChI=1S/C7H8N4O/c8-7-5(4-12)3-9-6-1-2-10-11(6)7/h1-3,12H,4,8H2

InChI Key

SMUDIRABSFALFX-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=C(N2N=C1)N)CO

Origin of Product

United States

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